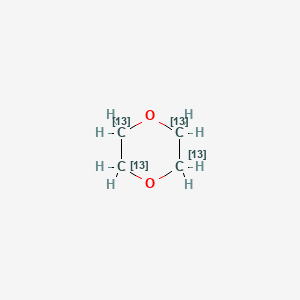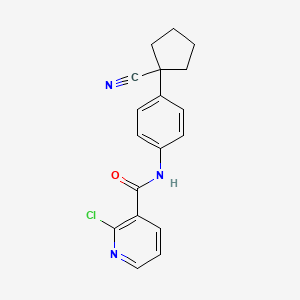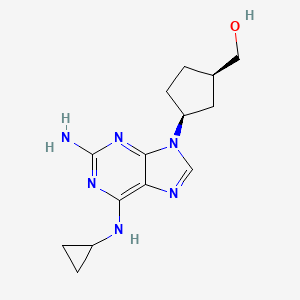
(1R,3S)-3-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentanemethanol
Übersicht
Beschreibung
(1R,3S)-3-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentanemethanol (hereafter referred to as cyclopropylpurin) is a cyclopropylpurin derivative that has been studied for its potential applications in scientific research. It is a novel compound with a unique chemical structure, and has been the subject of numerous research studies due to its potential to be used in a range of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Carbocyclic Nucleosides : This compound has been synthesized as part of efforts to create new carbocyclic nucleosides. Studies by Šála et al. (2006) and Hřebabecký et al. (2009) have focused on developing novel synthesis methods for these types of nucleosides, which are significant due to their potential applications in medicinal chemistry (Šála et al., 2006); (Hřebabecký et al., 2009).
Development of Antiviral Agents : Barnard et al. (2001) explored the anti-Measles Virus activity of 5′-nor carbocyclic adenosine analogues, including this compound. The study aimed to develop therapies supplementing immunization strategies against the measles virus (Barnard et al., 2001).
Immunobiological Activity : Doláková et al. (2005) investigated the immunostimulatory and immunomodulatory potency of 2-amino-3-(purin-9-yl)propanoic acids, including derivatives of this compound. Their research aimed at understanding how these compounds can augment immune responses (Doláková et al., 2005).
Synthesis for HIV Reverse Transcriptase Inhibition : Daluge et al. (2000) focused on synthesizing this compound as part of developing inhibitors for HIV reverse transcriptase. Their research was crucial in advancing treatments for HIV/AIDS (Daluge et al., 2000).
Phosphonylated Acyclic Guanosine Analogues : A study by Głowacka et al. (2015) synthesized and assessed analogues of guanosine, including this compound, for their cytostatic activity against cancerous cell lines and antiviral activity. This research contributes to the development of potential cancer and antiviral therapies (Głowacka et al., 2015).
Conformationally Locked Carbocyclic Nucleosides : Hřebabecký et al. (2006) also worked on synthesizing conformationally locked carbocyclic nucleosides derived from this compound, exploring their potential in medicinal applications (Hřebabecký et al., 2006).
Wirkmechanismus
Target of Action
The primary target of Abacavir sulfate impurity E is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
Abacavir sulfate impurity E is a nucleoside reverse transcriptase inhibitor (NRTI) . It works by mimicking the natural nucleosides that the reverse transcriptase enzyme uses to build the viral DNA. When the enzyme incorporates Abacavir into the growing DNA chain, it causes premature termination of the DNA synthesis, thus preventing the virus from replicating .
Biochemical Pathways
The action of Abacavir sulfate impurity E primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, it disrupts the normal process of viral replication, leading to a decrease in the production of new virus particles .
Pharmacokinetics
It has a bioavailability of approximately 83% . The compound is metabolized in the liver and has an elimination half-life of about 1.54 ± 0.63 hours . It is excreted in both urine and feces .
Result of Action
The primary result of the action of Abacavir sulfate impurity E is a reduction in the viral load of HIV-1 . By inhibiting the replication of the virus, it helps to decrease the amount of virus in the body, slowing the progression of the disease and reducing the risk of transmission .
Action Environment
The action, efficacy, and stability of Abacavir sulfate impurity E can be influenced by various environmental factors. For instance, factors such as the patient’s overall health, co-infections, and adherence to medication can impact the drug’s effectiveness . Additionally, genetic factors can influence how individuals metabolize the drug, potentially impacting its efficacy and the risk of side effects .
Eigenschaften
IUPAC Name |
[(1R,3S)-3-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPRESGPNUCUCA-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CCC(C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136931 | |
| Record name | rel-(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267668-72-4, 208762-35-0 | |
| Record name | rel-(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267668-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abacavir sulfate impurity E [WHO-IP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208762350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)CYCLOPENTANEMETHANOL, (1R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L742JF988L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



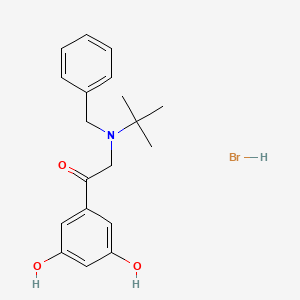
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)


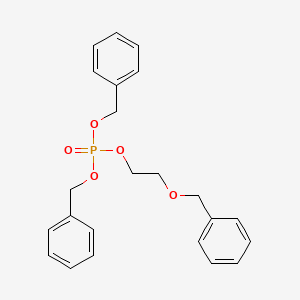
![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)
